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molecular formula C15H15F3N2O B8380396 (4-Aminomethyl-phenyl)-(4-methoxy-2-trifluoromethyl-phenyl)-amine

(4-Aminomethyl-phenyl)-(4-methoxy-2-trifluoromethyl-phenyl)-amine

Cat. No. B8380396
M. Wt: 296.29 g/mol
InChI Key: KUFXVVRQYDGGFF-UHFFFAOYSA-N
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Patent
US08937073B2

Procedure details

3.7 g (12.7 mmol) of 4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzonitrile were hydrogenated in a 7N solution of ammonia in methanol (100 mL) with the addition of Raney nickel at ambient temperature. After the catalyst had been filtered off and the solvent distilled off, the crude product thus obtained was reacted further without purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)=[C:5]([C:18]([F:21])([F:20])[F:19])[CH:4]=1.N>CO.[Ni]>[NH2:15][CH2:14][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[C:18]([F:19])([F:20])[F:21])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC1=CC=C(C#N)C=C1)C(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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